molecular formula C8H8O3 B15323152 2-(2,4-Dihydroxyphenyl)acetaldehyde

2-(2,4-Dihydroxyphenyl)acetaldehyde

Cat. No.: B15323152
M. Wt: 152.15 g/mol
InChI Key: QMHIFCYFYWNSGF-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H8O3. It is characterized by the presence of two hydroxyl groups (-OH) on the benzene ring, making it a dihydroxy compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,4-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods, including the oxidation of 2,4-dihydroxybenzaldehyde or the reduction of 2,4-dihydroxybenzoic acid. The reaction conditions typically involve the use of oxidizing agents such as chromyl chloride or reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned reagents. The process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dihydroxyphenyl)acetaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the hydroxyl groups or the aldehyde group.

Major Products Formed:

  • Oxidation: Produces carboxylic acids or ketones.

  • Reduction: Results in the formation of alcohols.

  • Substitution: Leads to the formation of esters, ethers, or other derivatives.

Scientific Research Applications

2-(2,4-Dihydroxyphenyl)acetaldehyde has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is studied for its potential biological activities, including antioxidant properties and enzyme inhibition.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

2-(2,4-Dihydroxyphenyl)acetaldehyde is similar to other dihydroxy compounds, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzoic acid. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the aldehyde group in its structure differentiates it from other similar compounds, providing additional versatility in chemical reactions.

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzaldehyde

  • 2,4-Dihydroxybenzoic acid

  • 2,4,6-Trihydroxybenzaldehyde

  • 2,4,6-Trihydroxybenzoic acid

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)acetaldehyde

InChI

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,4-5,10-11H,3H2

InChI Key

QMHIFCYFYWNSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CC=O

Origin of Product

United States

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